Clausenamide

Description

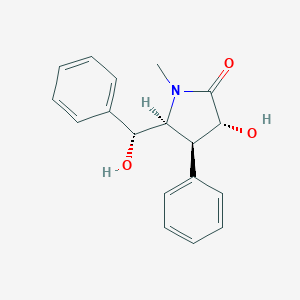

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYGSZOQGYRGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Clausenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103541-15-7 | |

| Record name | (±)-Clausenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 - 240 °C | |

| Record name | (±)-Clausenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery, Isolation, and Neuroprotective Potential of Clausenamide from Clausena lansium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clausenamide, a structurally unique lactam alkaloid isolated from the leaves of Clausena lansium (Lour.) Skeels, has garnered significant scientific attention for its potent neuroprotective and cognitive-enhancing properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of clausenamide, with a particular focus on the active enantiomer, (-)-clausenamide. Detailed experimental protocols for its extraction, purification, and key bioassays are presented, alongside a comprehensive summary of its multi-target mechanism of action. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development exploring the therapeutic potential of clausenamide for neurodegenerative diseases.

Introduction

Clausena lansium, commonly known as wampee or wampi, is a fruit-bearing evergreen tree native to Southeast Asia.[1] Traditionally, various parts of the plant have been used in folk medicine to treat a range of ailments, including coughs, asthma, and gastrointestinal diseases.[2][3] In 1987, scientific investigation into the chemical constituents of Clausena lansium leaves led to the discovery and structural elucidation of clausenamide, a novel and complex alkaloid.[4]

Clausenamide possesses four chiral centers, resulting in 16 possible stereoisomers.[5][6] Subsequent pharmacological studies revealed that the biological activity resides primarily in the (-)-clausenamide enantiomer, which has demonstrated significant nootropic and neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease.[6][7]

Physicochemical Properties of Clausenamide

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₃ | [6] |

| Molecular Weight | 297.35 g/mol | [6] |

| Appearance | White crystalline solid | - |

| Stereoisomers | 16 (8 pairs of enantiomers) | [5][6] |

| Active Enantiomer | (-)-clausenamide | [6][7] |

Isolation and Purification of Clausenamide from Clausena lansium

Experimental Protocol: Extraction and Isolation

3.1.1. Plant Material Collection and Preparation

-

Collect fresh, healthy leaves of Clausena lansium.

-

Wash the leaves thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

3.1.2. Extraction

-

Macerate the powdered leaves (1 kg) in 95% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude ethanolic extract.

3.1.3. Acid-Base Partitioning for Alkaloid Enrichment

-

Suspend the crude ethanolic extract in 5% hydrochloric acid (HCl) (1 L).

-

Filter the acidic solution to remove non-alkaloidal, neutral, and weakly acidic compounds.

-

Wash the acidic solution with dichloromethane (B109758) (3 x 500 mL) in a separatory funnel to further remove impurities. Discard the organic layer.

-

Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.

-

Extract the liberated free alkaloids with dichloromethane (5 x 500 mL).

-

Combine the organic layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

-

Concentrate the dichloromethane extract under reduced pressure to yield the crude alkaloid fraction.

3.1.4. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the crude alkaloid fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to separate the components.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol (95:5) solvent system and visualizing under UV light (254 nm).

-

Combine fractions containing the compound with an Rf value corresponding to clausenamide.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the enriched fractions by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

-

Use a mobile phase gradient of acetonitrile (B52724) and water.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

-

Collect the peak corresponding to clausenamide.

-

-

Chiral Separation of Enantiomers:

-

Separate the racemic mixture of clausenamide into its individual enantiomers using chiral HPLC with a suitable chiral stationary phase (e.g., a polysaccharide-based column).

-

Use an appropriate mobile phase, such as a mixture of n-hexane and isopropanol.

-

Collect the separated peaks corresponding to (+)-clausenamide and (-)-clausenamide.

-

3.1.5. Structure Elucidation

-

Confirm the structure of the isolated clausenamide and its enantiomers using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Isolation Workflow

Biological Activities and Mechanism of Action

(-)-Clausenamide exhibits a multi-faceted mechanism of action, targeting several key pathways implicated in neurodegeneration.[2][5]

Neuroprotection and Cognitive Enhancement

-

Inhibition of Aβ-induced Neurotoxicity: (-)-Clausenamide protects neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[8][9]

-

Reduction of Tau Hyperphosphorylation: It inhibits the abnormal hyperphosphorylation of tau protein, another key pathological feature of Alzheimer's disease.[6]

-

Modulation of Intracellular Calcium: (-)-Clausenamide modulates intracellular calcium levels, which are critical for neuronal signaling and survival.[5]

-

Cholinergic System Enhancement: It enhances the function of the cholinergic system, which is essential for learning and memory.[5]

-

Promotion of Synaptic Plasticity: The compound promotes synaptic plasticity, the cellular basis of learning and memory.[7]

Signaling Pathways

The neuroprotective effects of (-)-clausenamide are mediated through the modulation of several intracellular signaling pathways.

Experimental Protocols for Biological Assays

The following are detailed protocols for key in vitro and in vivo assays used to evaluate the neuroprotective and cognitive-enhancing effects of clausenamide.

In Vitro Neuroprotection Assays

5.1.1. MTT Assay for Cell Viability

-

Seed neuronal cells (e.g., SH-SY5Y or PC12 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of clausenamide for 2 hours.

-

Induce neurotoxicity by adding a neurotoxic agent (e.g., Aβ₂₅₋₃₅ peptide or okadaic acid) and incubate for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

5.1.2. LDH Assay for Cytotoxicity

-

Culture and treat the cells as described in the MTT assay protocol.

-

After the 24-hour incubation period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubate for 30 minutes at room temperature in the dark.

-

Measure the absorbance at 490 nm. Cytotoxicity is determined by the amount of LDH released into the medium.

5.1.3. Hoechst 33258 Staining for Apoptosis

-

Grow cells on glass coverslips in a 24-well plate and treat as described above.

-

After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Wash the cells again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

In Vivo Cognitive Enhancement Assay

5.2.1. Step-Through Passive Avoidance Test

-

The apparatus consists of a two-compartment box with a light and a dark chamber separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Acquisition Trial: Place a mouse in the light compartment. After a 60-second habituation period, the door is opened. When the mouse enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Retention Trial: 24 hours after the acquisition trial, place the mouse back in the light compartment.

-

Record the latency to enter the dark compartment (step-through latency). An increased latency indicates improved memory retention.

-

Administer clausenamide (e.g., 5-10 mg/kg, p.o.) at a specified time before the acquisition trial to assess its effect on learning and memory.[7]

Quantitative Bioactivity Data

| Assay | Model System | Compound | Concentration/Dose | Effect | Reference |

| Cognitive Enhancement | Mouse models of memory impairment | (-)-Clausenamide | 5-10 mg/kg (p.o.) | Significant improvement in learning and memory | [7] |

| Neuroprotection | Differentiated PC12 cells (Aβ₂₅₋₃₅-induced toxicity) | (-)-Clausenamide | 0.1, 1, 10 µM | Significant elevation of cell viability | [9] |

| Neuroprotection | SH-SY5Y cells (Okadaic acid-induced toxicity) | (-)-Clausenamide | Not specified | Decreased rate of cell death | [8] |

Conclusion

Clausenamide, particularly its levorotatory enantiomer, represents a promising natural product lead for the development of novel therapeutics for neurodegenerative disorders. Its multi-target mechanism of action offers a potential advantage over single-target drugs in treating complex diseases like Alzheimer's. The detailed protocols and compiled data in this guide are intended to facilitate further research into the pharmacological properties and therapeutic applications of this fascinating molecule. Continued investigation into the synthesis of its various stereoisomers, optimization of its pharmacokinetic properties, and elucidation of its precise molecular targets will be crucial for translating the potential of clausenamide into clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Isolation and structural elucidation of clausenamide from the leaves of Clausena lansium (Lour.) Skeels] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Protective effect of (-) clausenamide against neurotoxicity induced by okadaic acid and beta-amyloid peptide25-35] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effect of (-)clausenamide against Abeta-induced neurotoxicity in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Clausenamide: A Technical Guide to the Bioactive Enantiomer for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausenamide, a novel alkaloid isolated from the leaves of Clausena lansium, has emerged as a promising candidate for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[1] The molecule possesses four chiral centers, resulting in sixteen possible stereoisomers.[2] Extensive pharmacological studies have unequivocally identified (-)-clausenamide as the eutomer, the enantiomer responsible for the therapeutic effects, while its counterpart, (+)-clausenamide, is considered the distomer, being largely inactive and exhibiting greater toxicity.[1][3] This technical guide provides an in-depth overview of the bioactivity of (-)-clausenamide, focusing on its enantiomeric specificity, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential.

Enantioselective Bioactivity: Comparative Data

The profound difference in biological activity between the enantiomers of clausenamide is a critical aspect of its pharmacology. The following tables summarize the key quantitative findings that establish (-)-clausenamide as the bioactive enantiomer.

Table 1: Comparative Effects of (-)-Clausenamide and (+)-Clausenamide on Long-Term Potentiation (LTP) in the Dentate Gyrus of Anesthetized Rats

| Enantiomer | Dose (intracerebroventricular) | Effect on Basal Population Spike (PS) | Effect on LTP Magnitude |

| (-)-Clausenamide | 1 nmol | No effect | Enhanced |

| 4 nmol | Potentiated | Augmented (dose-dependently) | |

| (+)-Clausenamide | 1 nmol | No effect | No effect |

| 4 nmol | No effect | Attenuated |

Data sourced from multiple studies confirming the stereospecific effects on synaptic plasticity.[4][5]

Table 2: Effective Concentration of (-)-Clausenamide on Synaptic Transmission and Plasticity

| Parameter | Effective Concentration Range | Observations |

| Enhancement of Basal Synaptic Transmission | 10⁻⁷–10⁻⁵ mol/L | Concentration-dependent and time-dependent increase. |

| Enhancement of LTP Amplitude | 10⁻⁷–10⁻⁵ mol/L | Concentration-dependent and time-dependent increase; (+)clau showed no effects. |

These findings highlight the potency of the (-) enantiomer in modulating synaptic functions crucial for learning and memory.

Table 3: Neuroprotective Effects of (-)-Clausenamide

| Cell Line | Insult | (-)-Clausenamide Concentration | Observed Effect |

| Differentiated PC12 cells | Aβ(25-35)-induced neurotoxicity | Not specified | Significantly elevated cell viability.[6] |

| SH-SY5Y cells | Okadaic acid-induced neurotoxicity | Not specified | Decreased rate of cell death (MTT, LDH release, apoptosis).[7] |

| SH-SY5Y cells | Aβ(25-35)-induced neurotoxicity | Not specified | Decreased rate of cell death (MTT, LDH release, apoptosis).[7] |

| Hippocampal neurons | Sodium nitroprusside-induced toxicity | 0.4 µmol/L - 1.6 µmol/L | Increased survival rate in a dose-dependent manner.[8] |

While direct quantitative comparisons with (+)-clausenamide in neuroprotection assays are not extensively published, the consistent and potent protective effects are attributed to the (-) enantiomer.[3]

Mechanisms of Action and Signaling Pathways

(-)-Clausenamide exerts its neuroprotective and nootropic effects through a multi-target mechanism, a desirable characteristic for complex multifactorial diseases like Alzheimer's.[9] The primary mechanisms include:

-

Modulation of Intracellular Calcium ([Ca²⁺]i): (-)-Clausenamide induces a mild elevation of intracellular calcium concentrations, which is crucial for activating signaling pathways involved in learning and memory.[9]

-

Enhancement of Synaptic Plasticity: As evidenced by the potentiation of LTP, (-)-clausenamide strengthens synaptic connections, a cellular correlate of memory formation.[2]

-

Anti-Alzheimer's Disease Pathology: It actively inhibits key pathological features of Alzheimer's disease by reducing β-amyloid (Aβ) toxicity and inhibiting the hyperphosphorylation of tau protein, thereby preventing the formation of neurofibrillary tangles.[1][3]

The signaling cascades implicated in the actions of (-)-clausenamide are multifaceted and interconnected.

Caption: Signaling pathways modulated by (-)-clausenamide.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of (-)-clausenamide.

Synthesis of (-)-Clausenamide

A common synthetic route to obtain optically pure (-)-clausenamide involves the following key steps:

Caption: Synthetic workflow for (-)-clausenamide.

Detailed Steps:

-

Oxidation of trans-Cinnamic Acid: trans-Cinnamic acid is oxidized using an oxidizing agent like potassium persulfate to yield racemic epoxy cinnamic acid.[4]

-

Resolution of the Racemic Mixture: The racemic mixture is resolved using a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine, to selectively precipitate the desired (+)-(2S,3R)-epoxycinnamic acid salt.[4]

-

Amidation: The resolved epoxycinnamic acid is then converted to its corresponding amide by reacting it with 2-methylamino-1-phenyl-1-ethanone.[4]

-

Base-Catalyzed Cyclization: The amide intermediate undergoes a base-catalyzed intramolecular cyclization, typically using lithium hydroxide (B78521) (LiOH), to form the lactam ring of (-)-clausenamidone.[4]

-

Reduction: Finally, the ketone group of (-)-clausenamidone is reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the final product, (-)-clausenamide.[4]

Purification at each step is typically achieved through recrystallization or column chromatography.[10]

In Vivo Electrophysiology: Long-Term Potentiation (LTP)

Objective: To assess the effect of (-)- and (+)-clausenamide on synaptic plasticity in the dentate gyrus of anesthetized rats.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their heads are fixed in a stereotaxic frame.

-

Electrode Implantation: A stimulating electrode is placed in the perforant path, and a recording electrode is positioned in the dentate gyrus hilus.

-

Baseline Recording: Basal synaptic responses (population spikes, PS) are evoked by low-frequency stimulation (e.g., 0.033 Hz).

-

Drug Administration: (-)- or (+)-clausenamide (e.g., 1 nmol or 4 nmol in artificial cerebrospinal fluid) is administered via intracerebroventricular (icv) injection.

-

LTP Induction: LTP is induced by high-frequency stimulation (HFS), for example, a tetanus of 50 pulses at 200 Hz.[5]

-

Post-HFS Recording: The PS amplitude is recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

Caption: Experimental workflow for LTP studies.

In Vitro Neuroprotection Assay: Aβ-Induced Toxicity in PC12 Cells

Objective: To evaluate the protective effect of (-)-clausenamide against β-amyloid-induced cytotoxicity.

Methodology:

-

Cell Culture and Differentiation: Pheochromocytoma (PC12) cells are cultured and differentiated into a neuronal phenotype, typically using nerve growth factor (NGF).

-

Aβ Preparation: Aβ(25-35) peptide is aggregated by incubation to form toxic oligomers.

-

Cell Treatment: Differentiated PC12 cells are pre-treated with various concentrations of (-)-clausenamide for a specified period (e.g., 1-2 hours).

-

Aβ Exposure: Aggregated Aβ(25-35) is added to the cell cultures, and the cells are incubated for a further 24-48 hours.

-

Cell Viability Assessment: Cell viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured spectrophotometrically, and the results are expressed as a percentage of the control (untreated) cells.[6]

In Vitro Tau Phosphorylation Assay: Okadaic Acid-Induced Hyperphosphorylation in SH-SY5Y Cells

Objective: To determine the effect of (-)-clausenamide on tau protein hyperphosphorylation.

Methodology:

-

Cell Culture: Human neuroblastoma (SH-SY5Y) cells are cultured in appropriate media.

-

Induction of Tau Hyperphosphorylation: Cells are treated with okadaic acid (OA), a phosphatase inhibitor, at a concentration known to induce tau hyperphosphorylation (e.g., 20-100 nM) for a defined period (e.g., 2-4 hours).[11][12]

-

Treatment with (-)-Clausenamide: Cells are co-treated or pre-treated with various concentrations of (-)-clausenamide.

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated tau (e.g., AT8, PHF-1) and total tau.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

-

Bands are visualized using an enhanced chemiluminescence (ECL) system, and the band intensities are quantified to determine the ratio of phosphorylated tau to total tau.

-

Conclusion

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. [PDF] Efficient synthesis of (-)-clausenamide | Semantic Scholar [semanticscholar.org]

- 3. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. [Difference between the effects of (-) clausenamide and (+) clausenamide on the synaptic transmission in the dentate gyrus of anesthetized rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of (-)clausenamide against Abeta-induced neurotoxicity in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Protective effect of (-) clausenamide against neurotoxicity induced by okadaic acid and beta-amyloid peptide25-35] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US20140200355A1 - Method for Preparing Optically Pure (-)-Clausenamide Compound - Google Patents [patents.google.com]

- 11. repozitorij.mef.unizg.hr [repozitorij.mef.unizg.hr]

- 12. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Clausenamide in Modulating Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clausenamide, a complex chiral molecule isolated from Clausena lansium, has garnered significant interest for its nootropic and neuroprotective properties. A substantial body of evidence points to the modulation of intracellular calcium ([Ca²⁺]i) signaling as a core mechanism underpinning its pharmacological effects. This technical guide provides an in-depth analysis of the role of clausenamide, with a particular focus on the active enantiomer, (-)-clausenamide, in regulating neuronal calcium homeostasis. It summarizes key quantitative data, presents detailed experimental protocols for investigating these effects, and visualizes the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuroscience and drug development exploring the therapeutic potential of clausenamide and its derivatives.

Introduction: Clausenamide and Calcium Signaling

Intracellular calcium is a ubiquitous second messenger that governs a vast array of neuronal processes, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis. The precise spatial and temporal control of [Ca²⁺]i is therefore critical for normal neuronal function. Dysregulation of calcium homeostasis is a key pathological feature in many neurodegenerative diseases.

Clausenamide exists as multiple stereoisomers, with (-)-clausenamide and (+)-clausenamide being the most extensively studied. Pharmacological studies have consistently shown that (-)-clausenamide is the eutomer, responsible for the observed cognitive-enhancing and neuroprotective effects, while (+)-clausenamide is largely inactive or may even exhibit some toxicity[1]. The primary mechanism of action for (-)-clausenamide involves a moderate elevation of basal intracellular calcium levels, which is believed to trigger downstream signaling cascades that promote synaptic health and plasticity[2].

Quantitative Data on Clausenamide's Effects

The following tables summarize the available quantitative data on the effects of clausenamide enantiomers on synaptic plasticity, which is intrinsically linked to calcium signaling.

Table 1: Effect of (-)-Clausenamide on Long-Term Potentiation (LTP) in the Rat Dentate Gyrus

| Concentration/Dose | Effect on Basal Synaptic Transmission (Population Spike) | Effect on LTP Magnitude | Reference |

| 1 nmol (i.c.v.) | No significant effect | Enhancement | [3] |

| 4 nmol (i.c.v.) | Potentiation | Dose-dependent augmentation | [3] |

| 10⁻⁷–10⁻⁵ mol/L | Concentration-dependent increase | Concentration-dependent increase |

Table 2: Comparative Effects of (-)-Clausenamide and (+)-Clausenamide on LTP in the Rat Dentate Gyrus

| Enantiomer | Dose (i.c.v.) | Effect on Basal Synaptic Transmission | Effect on LTP Magnitude | Reference |

| (-)-Clausenamide | 4 nmol | Potentiation | Augmentation | [3] |

| (+)-Clausenamide | 4 nmol | No significant effect | Attenuation | [3] |

Signaling Pathways Modulated by (-)-Clausenamide

(-)-Clausenamide initiates a signaling cascade that results in the release of calcium from intracellular stores, which in turn influences synaptic function.

Intracellular Calcium Release Pathway

The primary source of the calcium transient induced by (-)-clausenamide is the endoplasmic reticulum (ER)[4]. This release is not dependent on the influx of extracellular calcium but is instead mediated by the activation of the Phospholipase C (PLC) pathway. PLC activation leads to the generation of inositol (B14025) trisphosphate (IP₃), which subsequently binds to and opens IP₃ receptors (IP₃R) on the ER membrane, allowing stored calcium to enter the cytoplasm. Mitochondria have also been implicated in shaping these calcium transients[4].

Involvement in Long-Term Potentiation (LTP)

While the initial calcium signal originates from internal stores, the downstream effect of (-)-clausenamide on enhancing LTP is dependent on the influx of extracellular calcium through L-type voltage-dependent calcium channels (VDCCs). This suggests an indirect mechanism, possibly where the initial intracellular calcium rise or other concurrent effects of the drug lead to membrane depolarization, which in turn facilitates the opening of L-type VDCCs during high-frequency stimulation. The enhancement of LTP by (-)-clausenamide is sensitive to nimodipine, a specific L-type VDCC blocker[5].

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of clausenamide on intracellular calcium signaling and synaptic plasticity. These are representative protocols based on standard practices and available literature.

Primary Rat Cortical Neuron Culture

This protocol is foundational for in vitro studies of clausenamide's effects on neuronal calcium signaling.

Materials:

-

Pregnant Sprague-Dawley rat (E18)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Neurobasal Medium

-

B-27 Supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Poly-D-lysine

-

Sterile dissection tools, conical tubes, and culture plates/coverslips

Procedure:

-

Plate Coating: Coat culture surfaces (e.g., 12 mm glass coverslips in a 24-well plate) with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C. Wash three times with sterile water and allow to dry. Optionally, follow with a 2 µg/mL laminin coating for 1 hour.

-

Tissue Dissection: Euthanize a pregnant E18 rat according to approved animal care protocols. Dissect the embryonic cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Dissociation: Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.

-

Trituration: Stop the trypsinization by adding DMEM with 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Cell Counting and Seeding: Count viable cells using a hemocytometer and trypan blue exclusion. Seed the neurons onto the pre-coated plates at a density of approximately 70,000 cells/cm².

-

Culture Maintenance: Incubate the neurons at 37°C in a humidified atmosphere of 5% CO₂. Perform a half-media change every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).

Measurement of Intracellular Calcium using Fluo-3 AM

This protocol details the use of the fluorescent calcium indicator Fluo-3 AM to measure changes in [Ca²⁺]i in cultured neurons upon application of clausenamide.

Materials:

-

Primary cortical neurons (DIV 7-14) on glass coverslips

-

Fluo-3 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Anhydrous DMSO

-

HEPES-buffered saline (HBS): 137 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 10 mM HEPES, 5 mM glucose, pH 7.4.

Procedure:

-

Dye Preparation: Prepare a 2 mM stock solution of Fluo-3 AM in anhydrous DMSO.

-

Loading Solution: Immediately before use, prepare the loading solution. In HBS, dilute the Fluo-3 AM stock to a final concentration of 4 µM. Add Pluronic F-127 (from a 20% w/v stock in DMSO) to a final concentration of 0.02% to aid in dye solubilization.

-

Cell Loading: Remove the culture medium from the coverslips and wash once with HBS. Add the Fluo-3 AM loading solution to the cells and incubate for 20-30 minutes at 37°C in the dark.

-

Washing and De-esterification: Wash the cells three times with fresh, pre-warmed HBS to remove extracellular dye. Incubate the cells in HBS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the dye inside the cells.

-

Imaging: Mount the coverslip onto the stage of a confocal laser scanning microscope equipped with an argon laser for excitation at ~488 nm.

-

Data Acquisition: Record baseline fluorescence (F₀) for several minutes. Apply (-)-clausenamide at the desired concentration via perfusion and continue recording the change in fluorescence intensity (F) over time.

-

Analysis: The change in intracellular calcium is typically represented as a ratio of the change in fluorescence to the baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀).

Electrophysiological Recording of LTP in Hippocampal Slices

This protocol describes the extracellular field potential recording method to assess the effect of clausenamide on LTP in the CA1 region of the hippocampus.

Materials:

-

Sprague-Dawley rat (6-8 weeks old)

-

Slicing solution (ice-cold, oxygenated): Sucrose-based or modified ACSF.

-

Artificial cerebrospinal fluid (aCSF, oxygenated with 95% O₂/5% CO₂): 124 mM NaCl, 3 mM KCl, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄, 10 mM Glucose, 2 mM CaCl₂, 1 mM MgCl₂.

-

Vibratome

-

Recording chamber with perfusion system

-

Glass microelectrodes (2-5 MΩ)

-

Bipolar stimulating electrode

-

Amplifier, digitizer, and data acquisition software

Procedure:

-

Slice Preparation: Anesthetize and decapitate the rat. Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution. Cut 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Recovery: Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

Recording Setup: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C. Position a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode (filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single test pulses (e.g., 0.1 ms (B15284909) duration) every 30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.

-

Drug Application: If applicable, switch the perfusion to aCSF containing the desired concentration of (-)-clausenamide (e.g., 10⁻⁷ to 10⁻⁵ M) and continue baseline recording for another 15-20 minutes.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A typical protocol is a tetanus of 100 Hz for 1 second, or theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz)[6].

-

Post-HFS Recording: Continue recording fEPSPs with single test pulses for at least 60 minutes post-HFS to measure the potentiation.

-

Data Analysis: Measure the initial slope of the fEPSP. Normalize the slope values to the average baseline slope. LTP is quantified as the percentage increase in the fEPSP slope in the last 10-20 minutes of the recording period compared to the pre-HFS baseline.

Unexplored Territories and Future Directions

While the role of (-)-clausenamide in modulating calcium release from internal stores and its indirect influence on L-type VDCCs during LTP are established, several key questions remain unanswered:

-

Direct Channel/Pump Interaction: It is unknown whether clausenamide or its enantiomers directly bind to and modulate the activity of L-type VDCCs, SERCA pumps, or the Na⁺/Ca²⁺ exchanger. Direct patch-clamp studies on isolated channels and activity assays on purified pumps are needed to clarify these potential interactions.

-

Dose-Response for Calcium Release: The precise concentration-response relationship for (-)-clausenamide-induced intracellular calcium release has not been fully characterized. Determining an EC₅₀ value would be crucial for understanding its potency at the cellular level.

-

Effects of Other Isomers: The pharmacological profiles of the other 14 potential stereoisomers of clausenamide with respect to calcium signaling are largely unknown. A systematic investigation could reveal novel structure-activity relationships.

-

Racemic Mixture Effects: A direct comparison of the net effect of the racemic (±)-clausenamide mixture on intracellular calcium signaling, compared to the isolated enantiomers, would be valuable for understanding the compound as it is found naturally.

Conclusion

(-)-Clausenamide exerts a significant modulatory effect on intracellular calcium signaling, which is central to its nootropic and neuroprotective actions. It triggers a moderate release of calcium from IP₃-sensitive endoplasmic reticulum stores, an event that is linked to the enhancement of synaptic plasticity. This enhancement of LTP is dependent on the subsequent influx of calcium through L-type voltage-dependent calcium channels. The clear stereoselectivity of these effects, with (-)-clausenamide being the active form, underscores the specific nature of its interaction with its molecular targets. The detailed protocols and signaling pathways outlined in this guide provide a framework for future research aimed at further elucidating the precise molecular mechanisms of clausenamide and developing novel therapeutics for cognitive and neurodegenerative disorders. Further investigation into its direct effects on calcium channels and pumps, along with a more detailed quantitative analysis, will be critical for advancing this promising compound toward clinical application.

References

- 1. Primary cortical neuron isolation and culture [protocols.io]

- 2. Mechanism of (-)clausenamide induced calcium transient in primary culture of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]

- 5. (-)-Clausenamide potentiates synaptic transmission in the dentate gyrus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Impact of (-)-Clausenamide on the Central Cholinergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Clausenamide, the eutomer of a novel γ-lactam compound isolated from Clausena lansium, has demonstrated significant nootropic and neuroprotective properties. A substantial body of evidence indicates that its mechanism of action is intricately linked to the modulation of the central cholinergic system. This technical guide provides an in-depth analysis of the impact of (-)-clausenamide on key components of cholinergic neurotransmission, including its effects on acetylcholine (B1216132) synthesis and degradation, as well as its neurotrophic influence on cholinergic neurons. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated molecular pathways to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction

The central cholinergic system plays a pivotal role in cognitive functions such as learning, memory, and attention.[1][2] Deficits in cholinergic signaling are a well-established hallmark of neurodegenerative diseases, most notably Alzheimer's disease.[1][2] Consequently, therapeutic strategies aimed at enhancing cholinergic function remain a primary focus of drug discovery efforts. (-)-Clausenamide has emerged as a promising candidate due to its multi-target engagement within the nervous system, with a significant component of its cognitive-enhancing effects attributed to its influence on cholinergic pathways.[3][4][5] This guide will systematically explore the molecular and cellular interactions of (-)-clausenamide within this critical neurotransmitter system.

Impact on Cholinergic Neurotransmission

(-)-Clausenamide modulates the cholinergic system primarily through two synergistic mechanisms: enhancement of acetylcholine (ACh) synthesis and inhibition of its degradation.

Enhancement of Acetylcholine Synthesis

(-)-Clausenamide has been shown to stimulate the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of ACh from choline and acetyl-CoA.[3][6] In vitro studies on cultured fetal rat frontal cortex neurons have demonstrated that (-)-clausenamide, at concentrations ranging from 0.001 to 10 µmol/L, significantly increases ChAT activity.[3][6] This neurotrophic action suggests a role for (-)-clausenamide in promoting the development and functional capacity of cholinergic neurons.[3]

Inhibition of Acetylcholinesterase

In addition to promoting ACh synthesis, (-)-clausenamide also prevents its breakdown by inhibiting acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. The inhibitory potency of both (-)-clausenamide and its less active enantiomer, (+)-clausenamide, has been quantified, revealing a stereoselective interaction with the enzyme.

| Enantiomer | Brain Region | IC50 (mmol/L) | 95% Confidence Limit |

| (-)-Clausenamide | Frontal Cortex | 0.31 | 0.27-0.36 |

| Hippocampus | 0.33 | 0.28-0.39 | |

| (+)-Clausenamide | Frontal Cortex | 0.31 | 0.27-0.36 |

| Hippocampus | 0.33 | 0.28-0.39 |

Table 1: Inhibitory Concentration (IC50) of Clausenamide Enantiomers on Acetylcholinesterase (AChE) Activity in Mouse Brain.[4]

Amelioration of Acetylcholine Depletion

The functional consequence of these dual actions is the potentiation of cholinergic neurotransmission. This is evident in studies where (-)-clausenamide effectively counteracts the depletion of ACh induced by the muscarinic receptor antagonist anisodine. Pretreatment with (-)-clausenamide in mice significantly ameliorates the anisodine-induced reduction of ACh levels in key brain regions associated with cognition, and it does so in a dose-dependent manner.[7][8]

| Treatment | Dose (mg/kg, i.g.) | Brain Region | Acetylcholine Level (nmol/g) |

| Control | - | Frontal Cortex | X ± Y |

| Anisodine | 10 (i.p.) | Frontal Cortex | A ± B |

| (-)-Clausenamide + Anisodine | 10 | Frontal Cortex | C ± D |

| (-)-Clausenamide + Anisodine | 20 | Frontal Cortex | E ± F |

| (-)-Clausenamide + Anisodine | 50 | Frontal Cortex | G ± H |

| Control | - | Hippocampus | ... |

| ... | ... | Striatum | ... |

(Note: Specific quantitative data from the original study by Duan WZ and Zhang JT, 1997, was not available in the public domain to populate this table. The table structure is provided as a template for the expected data presentation.)

Neurotrophic Effects on Cholinergic Neurons

Beyond its direct impact on ACh metabolism, (-)-clausenamide exhibits neurotrophic properties that support the survival and growth of cholinergic neurons. In primary cultures of fetal rat cortical neurons, (-)-clausenamide has been observed to stimulate cell proliferation, support neuronal survival, and promote neurite outgrowth.[3][6] This effect is comparable to that of nerve growth factor (NGF), a key neurotrophin for cholinergic neuron development, although the underlying mechanisms may differ.[4]

Signaling Pathways and Experimental Workflows

The downstream effects of (-)-clausenamide's modulation of the cholinergic system are believed to involve the activation of intracellular signaling cascades crucial for synaptic plasticity and cell survival.

Detailed Experimental Protocols

Choline Acetyltransferase (ChAT) Activity Assay (Spectrophotometric Method)

This protocol is based on the spectrophotometric method used to determine ChAT activity in cultured neurons treated with (-)-clausenamide.[3]

Materials:

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetyl-CoA

-

Choline chloride

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Cultured neurons or brain tissue homogenate

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

For cultured neurons, wash cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer to release intracellular enzymes.

-

For brain tissue, homogenize the tissue in a cold phosphate buffer and centrifuge to obtain the supernatant containing the enzyme.

-

-

Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, choline chloride, and DTNB.

-

Enzyme Reaction:

-

Add the cell lysate or tissue supernatant to the reaction mixture.

-

Initiate the reaction by adding acetyl-CoA.

-

The ChAT in the sample will catalyze the transfer of the acetyl group from acetyl-CoA to choline, forming acetylcholine and Coenzyme A with a free sulfhydryl group (CoA-SH).

-

-

Colorimetric Detection:

-

The CoA-SH produced reacts with DTNB to form 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

-

Calculation: The rate of increase in absorbance is directly proportional to the ChAT activity in the sample. Calculate the specific activity relative to the total protein concentration of the sample.

Acetylcholine (ACh) Measurement (HPLC with Electrochemical Detection)

This protocol outlines the general procedure for measuring ACh levels in brain tissue, as employed in studies investigating the effects of (-)-clausenamide.[7]

Materials:

-

Perchloric acid or a similar acidic solution for tissue homogenization

-

Internal standard (e.g., ethylhomocholine)

-

HPLC system with a reverse-phase column

-

Post-column immobilized enzyme reactor containing acetylcholinesterase and choline oxidase

-

Electrochemical detector

Procedure:

-

Tissue Extraction:

-

Rapidly dissect and weigh the brain regions of interest (e.g., frontal cortex, hippocampus, striatum).

-

Homogenize the tissue in a cold acidic solution containing an internal standard.

-

Centrifuge the homogenate to precipitate proteins.

-

-

Sample Preparation: Collect the supernatant, which contains ACh and choline.

-

HPLC Separation:

-

Inject a known volume of the supernatant onto a reverse-phase HPLC column.

-

Use a mobile phase that allows for the separation of choline and acetylcholine.

-

-

Post-Column Derivatization:

-

The eluent from the column passes through an immobilized enzyme reactor.

-

Acetylcholinesterase hydrolyzes ACh to choline and acetate.

-

Choline oxidase then oxidizes all the choline (endogenous and from ACh hydrolysis) to betaine and hydrogen peroxide (H₂O₂).

-

-

Electrochemical Detection:

-

The H₂O₂ is detected by an electrochemical detector (e.g., with a platinum electrode). The resulting current is proportional to the amount of H₂O₂ and, therefore, to the original amounts of ACh and choline.

-

-

Quantification: The concentrations of ACh and choline in the sample are determined by comparing their peak areas to those of known standards and the internal standard.

Conclusion

(-)-Clausenamide exerts a significant and multifaceted positive impact on the central cholinergic system. Its ability to both enhance the synthesis of acetylcholine through the activation of choline acetyltransferase and to prevent its degradation via the inhibition of acetylcholinesterase positions it as a potent modulator of cholinergic neurotransmission. Furthermore, its neurotrophic effects on cholinergic neurons suggest a potential for long-term benefits in maintaining the integrity of cholinergic pathways. The downstream activation of key signaling cascades involved in synaptic plasticity and cell survival provides a molecular basis for its observed cognitive-enhancing properties. This technical guide consolidates the current understanding of (-)-clausenamide's interaction with the cholinergic system, offering a valuable resource for further research and development of novel therapeutics for cognitive disorders.

References

- 1. [A simple method for determination of choline (Ch) and acetylcholine (ACh) in rat brain regions using high-performance liquid chromatography with electrochemical detection (HPLC-ED)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of acetylcholine by high performance liquid chromatography, enzyme-loaded postcolumn, and electrochemical detector] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Claulansine F promotes neuritogenesis in PC12 cells via the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulation of central cholinergic neurons by (-)clausenamide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of clausenamide on anisodine-induced acetylcholine decrease and memory deficits in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nootropic Agent (-)-Clausenamide: A Deep Dive into its Pro-Synaptic and Synaptogenic Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

(-)-Clausenamide, a chiral lactam isolated from the leaves of Clausena lansium, has emerged as a promising nootropic agent with significant potential for the treatment of neurodegenerative disorders, including Alzheimer's disease. Its beneficial effects on cognition are largely attributed to its ability to enhance synaptic plasticity and promote synaptogenesis. This technical guide provides a comprehensive overview of the core mechanisms underlying these effects, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Enhancement of Synaptic Plasticity: Long-Term Potentiation (LTP)

(-)-Clausenamide has been demonstrated to robustly enhance Long-Term Potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.

Quantitative Data on LTP Enhancement

Studies in anesthetized rats have shown that intracerebroventricular (icv) administration of (-)-clausenamide significantly increases the magnitude of LTP in the dentate gyrus. In contrast, its enantiomer, (+)-clausenamide, shows little to no effect, highlighting the stereospecificity of this action.[1]

| Treatment Group | Dose (icv) | Effect on Basal Synaptic Transmission (Population Spike) | Effect on LTP Magnitude | Reference |

| (-)-Clausenamide | 1 nmol | No significant effect | Enhanced | [1] |

| (-)-Clausenamide | 4 nmol | Potentiated | Dose-dependently augmented | [1] |

| (+)-Clausenamide | 1 nmol | No effect | No effect | [1] |

| (+)-Clausenamide | 4 nmol | No effect | Attenuated | [1] |

Further detailed quantitative data, such as the percentage increase in the field excitatory postsynaptic potential (fEPSP) slope, is being sought from primary literature for a more comprehensive analysis.

Experimental Protocol: In Vivo Electrophysiological Recording of LTP

The following provides a generalized protocol for assessing the effect of (-)-clausenamide on LTP in the dentate gyrus of anesthetized rats, based on common electrophysiological techniques.

1. Animal Preparation:

-

Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with urethane (B1682113) (1.25 g/kg, i.p.) or a similar anesthetic.

-

The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C with a heating pad.

-

A craniotomy is performed to expose the skull over the hippocampal region.

2. Electrode Placement:

-

A stimulating electrode (e.g., bipolar tungsten electrode) is lowered into the perforant path.

-

A recording electrode (e.g., glass micropipette filled with NaCl) is placed in the dentate gyrus to record the population spike (PS) and fEPSP.

-

An intracerebroventricular cannula is implanted for the administration of (-)-clausenamide.

3. Electrophysiological Recording:

-

Baseline Recording: Stable baseline synaptic responses are recorded by delivering single test pulses at a low frequency (e.g., 0.033 Hz).

-

Drug Administration: (-)-clausenamide or vehicle is administered via the icv cannula.

-

LTP Induction: After a set period of drug incubation, high-frequency stimulation (HFS) is delivered to the perforant path to induce LTP (e.g., tetanus of 50 pulses at 200 Hz).[1]

-

Post-HFS Recording: Synaptic responses are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP. The amplitude of the population spike and the slope of the fEPSP are the key parameters measured.

Promotion of Synaptogenesis

(-)-Clausenamide has been shown to increase the formation of new synapses, a process known as synaptogenesis, providing a structural basis for its cognitive-enhancing effects.

Quantitative Data on Synaptogenesis

Oral administration of (-)-clausenamide to mice for four weeks resulted in a significant increase in synapse density in the dentate gyrus of the hippocampus.

| Treatment Group | Dose (Oral Gavage) | Duration | Key Findings | Reference |

| (-)-Clausenamide | 5 mg/kg/day | 4 weeks | Significantly increased synapse density in the dentate gyrus. | |

| (-)-Clausenamide | 10 mg/kg/day | 4 weeks | Significantly increased synapse density in the dentate gyrus. |

A non-peer-reviewed source has reported a "29% growth of synapse density in a region of the CA3," a claim that requires verification from primary, peer-reviewed literature to be definitively included.[2]

Experimental Protocol: Quantification of Synapse Density via Electron Microscopy

The following outlines a general procedure for quantifying synaptic density in brain tissue using transmission electron microscopy (TEM).

1. Tissue Preparation:

-

Animals are transcardially perfused with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).

-

The brain is removed and post-fixed in the same fixative.

-

The hippocampal region is dissected and sectioned into thin slices.

2. Electron Microscopy Processing:

-

The tissue sections are osmicated, dehydrated in a graded series of ethanol, and embedded in resin.

-

Ultrathin sections (e.g., 70-90 nm) are cut using an ultramicrotome and mounted on copper grids.

-

The sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

3. Image Acquisition and Analysis:

-

The grids are examined using a transmission electron microscope.

-

Images of the neuropil in the dentate gyrus are randomly captured at a high magnification (e.g., 15,000-25,000x).

-

Synapses are identified by the presence of a presynaptic terminal containing synaptic vesicles, a postsynaptic density, and a synaptic cleft.

-

The number of synapses per unit area or volume of neuropil is quantified using stereological methods to determine synaptic density.

Signaling Pathways Activated by (-)-Clausenamide

The pro-synaptic and synaptogenic effects of (-)-clausenamide are mediated by the activation of specific intracellular signaling cascades.

The PLC-IP3-Ca2+ Signaling Pathway

(-)-Clausenamide has been shown to induce a mild elevation of intracellular calcium ([Ca2+]i). This is primarily achieved through the activation of the Phospholipase C (PLC) pathway.

-

Mechanism: (-)-Clausenamide is thought to activate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can then activate various downstream effectors, including calcium/calmodulin-dependent protein kinase II (CaMKII), which is crucial for synaptic plasticity.

-

Experimental Evidence: Studies using the PLC inhibitor U73122 have shown that it can suppress the (-)-clausenamide-induced calcium transient, supporting the involvement of the PLC-IP3 pathway.

The ERK/CREB Signaling Pathway

Another critical pathway activated by (-)-clausenamide is the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) cascade. This pathway is fundamental for gene expression required for long-lasting synaptic plasticity and synaptogenesis.

-

Mechanism: The activation of the ERK/CREB pathway by (-)-clausenamide is thought to be a downstream consequence of the initial signaling events, possibly including the PLC-mediated rise in intracellular calcium. Activated ERK translocates to the nucleus where it phosphorylates and activates CREB. Phosphorylated CREB (p-CREB) then binds to specific DNA sequences (cAMP response elements - CREs) in the promoter regions of target genes, initiating their transcription.

-

Target Genes: Genes regulated by CREB include those encoding for proteins involved in synaptic structure and function, such as Brain-Derived Neurotrophic Factor (BDNF) and Growth-Associated Protein 43 (GAP-43). Increased expression of GAP-43, a presynaptic protein involved in neurite outgrowth and plasticity, has been observed following (-)-clausenamide treatment.

-

Experimental Evidence: Western blot analyses have shown increased phosphorylation of both ERK and CREB in response to (-)-clausenamide.

Experimental Protocol: Western Blot Analysis of Signaling Proteins

This protocol describes a general method for analyzing the phosphorylation and expression levels of proteins in the ERK/CREB pathway.

1. Sample Preparation:

-

Animals are treated with (-)-clausenamide or vehicle.

-

At specified time points, the hippocampus is rapidly dissected and homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The homogenates are centrifuged, and the supernatant containing the protein lysate is collected.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-ERK, anti-total-ERK, anti-p-CREB, anti-total-CREB, anti-GAP-43, and a loading control like anti-β-actin or anti-GAPDH) at the appropriate dilutions.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Quantification:

-

The intensity of the protein bands is quantified using densitometry software.

-

The levels of phosphorylated proteins are normalized to their respective total protein levels, and all protein levels are normalized to the loading control to ensure equal protein loading.

Conclusion

(-)-Clausenamide exerts its nootropic effects through a multi-faceted mechanism that converges on the enhancement of synaptic function and structure. By potentiating LTP and promoting synaptogenesis, this compound addresses key pathological features of cognitive decline. The activation of the PLC-IP3-Ca2+ and ERK/CREB signaling pathways appears to be central to these beneficial actions. Further research to elucidate the precise molecular targets of (-)-clausenamide and to obtain more detailed quantitative data on its effects in various models of neurodegeneration is warranted and will be crucial for its clinical development as a therapeutic agent for cognitive disorders.

References

Inhibition of Beta-Amyloid Toxicity by (-)-Clausenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) plaques and intracellular neurofibrillary tangles. The accumulation of aggregated Aβ is considered a critical initiating event in AD pathogenesis, leading to synaptic dysfunction, neuronal apoptosis, and cognitive decline. (-)-Clausenamide, a novel compound isolated from Clausena lansium, has emerged as a promising neuroprotective agent.[1] Pharmacological studies have identified (-)-clausenamide as the active enantiomer that exhibits potent anti-dementia effects, including the significant inhibition of beta-amyloid-induced neurotoxicity.[1][2][3] This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to the inhibition of Aβ toxicity by (-)-clausenamide.

Core Mechanism of Neuroprotection Against Aβ Toxicity

(-)-Clausenamide exerts its neuroprotective effects against Aβ toxicity through a multi-target mechanism.[3][4][5] It primarily counteracts the downstream cytotoxic events triggered by Aβ aggregates rather than merely preventing aggregation. The core of its action involves the stabilization of intracellular calcium homeostasis, reduction of oxidative stress, preservation of mitochondrial function, and modulation of apoptotic signaling pathways.[3][6]

The binding of Aβ oligomers to neuronal membranes disrupts cellular calcium homeostasis, leading to a massive influx of Ca2+ ions. This calcium overload triggers a cascade of detrimental events, including the excessive generation of reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction. The dissipation of the mitochondrial membrane potential (MMP) further exacerbates cellular stress and initiates the apoptotic cascade. (-)-Clausenamide intervenes at multiple points in this pathway. It has been shown to reverse the Aβ-induced intracellular Ca2+ overload, prevent ROS generation, and stabilize the MMP.[6] Furthermore, it modulates key proteins in the apoptotic pathway, inhibiting the activation of p38 MAPK and the expression of p53 and cleaved Caspase-3, while favorably altering the balance of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[6][7]

References

- 1. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Protective effect of (-)clausenamide against Abeta-induced neurotoxicity in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Clausenamide | Microtubule Associated | TargetMol [targetmol.com]

Prevention of Tau Protein Hyperphosphorylation by (-)-Clausenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperphosphorylation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD). The accumulation of hyperphosphorylated tau leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and cognitive decline. (-)-Clausenamide, the active enantiomer isolated from the leaves of Clausena lansium, has emerged as a promising neuroprotective agent with the potential to mitigate tau pathology. This technical guide provides a comprehensive overview of the current understanding of (-)-clausenamide's role in preventing tau hyperphosphorylation, detailing its proposed mechanisms of action, relevant experimental protocols, and available data. While quantitative data on the direct effects of (-)-clausenamide on tau phosphorylation and its primary enzymatic regulators are still emerging, this document consolidates existing knowledge to guide further research and drug development efforts.

Introduction

(-)-Clausenamide is a chiral compound that has demonstrated significant nootropic and neuroprotective properties in various preclinical models.[1][2] Its multifaceted mechanism of action includes the inhibition of β-amyloid (Aβ) toxicity and the modulation of synaptic plasticity.[2] A critical aspect of its neuroprotective profile is its ability to inhibit the hyperphosphorylation of tau protein, a key event in the pathogenesis of tauopathies.[1][3] This guide focuses on the technical details of the experimental evidence and methodologies used to investigate the effects of (-)-clausenamide on tau phosphorylation.

Proposed Mechanism of Action

The phosphorylation state of tau is tightly regulated by a balance between the activities of protein kinases and protein phosphatases. In pathological conditions, this balance is disrupted, leading to hyperphosphorylation. The primary kinase implicated in tau phosphorylation is Glycogen Synthase Kinase-3β (GSK-3β), while the major phosphatase responsible for dephosphorylating tau is Protein Phosphatase 2A (PP2A).[4]

(-)-Clausenamide is hypothesized to prevent tau hyperphosphorylation through a multi-target approach that likely involves the direct or indirect modulation of GSK-3β and PP2A activity.

Signaling Pathway of Tau Phosphorylation and a Proposed Model for (-)-Clausenamide Action

Caption: Proposed mechanism of (-)-clausenamide in preventing tau hyperphosphorylation.

Quantitative Data

While direct quantitative data on the dose-dependent inhibition of tau phosphorylation by (-)-clausenamide is limited in publicly available literature, qualitative and semi-quantitative studies have demonstrated its neuroprotective effects in relevant models.

| Experiment | Model System | Inducer of Toxicity/Pathology | (-)-Clausenamide Concentration | Observed Effect | Citation |

| Cell Viability (MTT Assay) | SH-SY5Y Cells | Okadaic Acid | Pretreatment (concentration not specified) | Increased cell viability (decreased cell death rate) | [1] |

| Cell Membrane Integrity (LDH Assay) | SH-SY5Y Cells | Okadaic Acid | Pretreatment (concentration not specified) | Decreased LDH release | [1] |

| Apoptosis (Hoechst 33258 staining) | SH-SY5Y Cells | Okadaic Acid | Pretreatment (concentration not specified) | Decreased apoptosis | [1] |

| Neuronal Survival | Primary Hippocampal Neurons | Sodium Nitroprusside | 0.4 µmol/L | Neuroprotective effect observed | [5] |

| Neuronal Survival | Primary Hippocampal Neurons | Sodium Nitroprusside | 1.6 µmol/L | Highest survival rate observed | [5] |

| Learning and Memory | Ovariectomized rats with Aβ25-35 injection | Aβ25-35 | Not specified | Improved performance in step-through test | [1] |

Note: The lack of specific concentrations and statistical values in some of the cited literature highlights the need for further quantitative studies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (-)-clausenamide's effect on tau hyperphosphorylation.

In Vitro Model of Tau Hyperphosphorylation

Objective: To induce tau hyperphosphorylation in a neuronal cell line to screen for the effects of (-)-clausenamide.

Cell Line: Human neuroblastoma SH-SY5Y cells.

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed cells in 96-well plates for viability assays or larger plates/flasks for protein extraction at a density that allows for treatment before cells become confluent.

-

(-)-Clausenamide Pretreatment: Prepare stock solutions of (-)-clausenamide in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to desired final concentrations in the cell culture medium. Pre-treat the cells with various concentrations of (-)-clausenamide for a specified period (e.g., 1-2 hours) before inducing hyperphosphorylation.

-

Induction of Tau Hyperphosphorylation: Prepare a stock solution of Okadaic Acid (OA) in DMSO. Add OA to the cell culture medium to a final concentration of 20-100 nM.[6][7]

-

Incubation: Co-incubate the cells with (-)-clausenamide and OA for a defined period (e.g., 3-24 hours).[1][7]

-

Endpoint Analysis: Proceed with cell viability assays (MTT, LDH) or protein extraction for Western blot analysis.

Cell Viability and Cytotoxicity Assays

Objective: To assess the protective effect of (-)-clausenamide against OA-induced cell death.

a) MTT Assay (Cell Viability)

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding 100 µL of DMSO to each well and mixing thoroughly.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

b) LDH Assay (Cytotoxicity)

-

After the treatment period, carefully collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add a stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).

Western Blot for Phosphorylated Tau

Objective: To quantify the levels of phosphorylated and total tau protein.

-

Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 10% gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting specific phosphorylated tau sites (e.g., pS396, pS202/T205) and total tau. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands using image analysis software. Normalize the intensity of the phosphorylated tau bands to the total tau bands, and then to the loading control.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro evaluation of (-)-clausenamide on tau hyperphosphorylation.

Future Directions

The existing research provides a strong rationale for the further investigation of (-)-clausenamide as a therapeutic agent for tauopathies. Future studies should focus on:

-

Quantitative Dose-Response Studies: Determining the IC50 value of (-)-clausenamide for the inhibition of tau phosphorylation at specific sites in the OA-induced cell model.

-

Direct Enzyme Activity Assays: Investigating the direct effect of (-)-clausenamide on the enzymatic activity of GSK-3β and PP2A to elucidate its precise mechanism of action.

-

In Vivo Studies in Tauopathy Models: Evaluating the efficacy of (-)-clausenamide in transgenic animal models that develop robust tau pathology (e.g., P301L or rTg4510 mice), including comprehensive behavioral testing and post-mortem analysis of tau pathology.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of (-)-clausenamide to optimize dosing regimens for in vivo studies.

Conclusion

(-)-Clausenamide is a promising natural compound with demonstrated neuroprotective effects, including the inhibition of tau protein hyperphosphorylation. While the precise molecular mechanisms and quantitative efficacy are still under investigation, the available evidence suggests that it acts through a multi-target mechanism that likely involves the modulation of key kinases and phosphatases regulating tau phosphorylation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the therapeutic potential of (-)-clausenamide for Alzheimer's disease and other tau-related neurodegenerative disorders.

References

- 1. [Protective effect of (-) clausenamide against neurotoxicity induced by okadaic acid and beta-amyloid peptide25-35] - PubMed [pubmed.ncbi.nlm.nih.gov]